Methyl oxetane-3-carboxylate

Descripción

BenchChem offers high-quality Methyl oxetane-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl oxetane-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

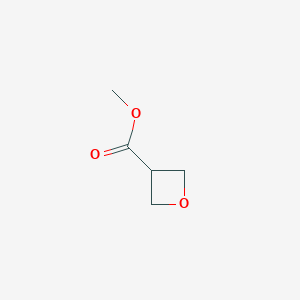

Structure

3D Structure

Propiedades

IUPAC Name |

methyl oxetane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-7-5(6)4-2-8-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKBCVAAHVENQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Oxetane-3-carboxylate

Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of small, strained heterocyclic scaffolds has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention. Its unique three-dimensional structure and electronic properties allow it to serve as a versatile bioisostere for commonly employed functional groups such as gem-dimethyl and carbonyl moieties. The introduction of an oxetane can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[1][2] Methyl oxetane-3-carboxylate, in particular, is a valuable building block, providing a synthetically tractable handle for the introduction of the oxetane core into more complex molecular architectures. This guide provides a comprehensive overview of a reliable synthetic route to methyl oxetane-3-carboxylate and details the analytical techniques for its thorough characterization.

Strategic Synthesis of Methyl Oxetane-3-carboxylate: A Two-Step Approach

The synthesis of methyl oxetane-3-carboxylate is most effectively achieved through a two-step sequence commencing with the oxidation of a readily available starting material, 3-ethyl-3-hydroxymethyloxetane, to the corresponding carboxylic acid, followed by a mild esterification. This approach is advantageous as it avoids harsh conditions that could lead to the cleavage of the strained oxetane ring.[3]

Logical Framework of the Synthetic Strategy

The chosen synthetic pathway is predicated on the chemical stability of the oxetane ring under specific reaction conditions. The initial oxidation of the primary alcohol is a crucial step that requires a selective and efficient catalytic system. The subsequent esterification of the resulting carboxylic acid necessitates mild conditions to prevent acid-catalyzed ring-opening of the oxetane.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Methyl Oxetane-3-Carboxylate for Drug Discovery Applications

Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modulation of a molecule's physicochemical properties is as critical as the optimization of its target affinity. Compound property optimization remains a formidable challenge, and medicinal chemists are continually seeking novel structural motifs that can confer more "drug-like" characteristics.[1] The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural element to a highly valued scaffold in contemporary medicinal chemistry.[2] Its growing prominence is due to a unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure.[3][4]

The incorporation of an oxetane can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][5] It serves as an effective bioisostere for commonly used, and often problematic, functional groups such as gem-dimethyl or carbonyl groups.[2][6] For instance, replacing a gem-dimethyl group with an oxetane can enhance aqueous solubility by factors ranging from 4 to over 4000, a significant advantage for improving oral bioavailability.[1][2] Furthermore, the electron-withdrawing nature of the oxetane oxygen can powerfully modulate the basicity (pKa) of adjacent amines, a crucial tactic for mitigating liabilities like hERG channel inhibition.[2][3]

This guide provides an in-depth analysis of methyl oxetane-3-carboxylate, a key building block that provides a synthetically tractable entry point into this important class of compounds. We will explore its core physicochemical properties, the analytical methods for its characterization, and its reactivity profile, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Molecular Profile and Physicochemical Data

Methyl oxetane-3-carboxylate (CAS: 1638760-80-1) is a colorless to light yellow liquid at room temperature.[7] Its fundamental role as a synthetic intermediate stems from the versatility of the ester functionality, which allows for further chemical elaboration while leveraging the beneficial properties of the oxetane core.

Molecular Structure

Caption: 2D Structure of Methyl Oxetane-3-Carboxylate.

Summary of Physicochemical Properties

The following table summarizes the key computed and experimental properties of methyl oxetane-3-carboxylate.

| Property | Value | Source(s) |

| IUPAC Name | methyl oxetane-3-carboxylate | [8] |

| CAS Number | 1638760-80-1 | [7] |

| Molecular Formula | C₅H₈O₃ | [8] |

| Molecular Weight | 116.11 g/mol | [8] |

| Physical Form | Liquid | |

| Boiling Point | 126.0 ± 15.0 °C (Predicted) | [7] |

| Density | 1.165 ± 0.06 g/cm³ (Predicted) | [7] |

| XLogP3 (Lipophilicity) | -0.3 (Computed) | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

| Hydrogen Bond Donors | 0 | [8] |

| InChIKey | KIKBCVAAHVENQY-UHFFFAOYSA-N |

Part 2: In-Depth Property Analysis & Drug Discovery Implications

Understanding the "why" behind the data is paramount. The properties listed above are not mere numbers; they are predictors of a molecule's behavior in biological systems and synthetic protocols.

Lipophilicity, Solubility, and Hydrogen Bonding

A molecule's lipophilicity, often expressed as LogP or LogD, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The computed XLogP3 value of -0.3 for methyl oxetane-3-carboxylate indicates a hydrophilic character.[8] This is a direct consequence of the polar oxetane ring and the ester group.

Expert Insight: The true power of the oxetane motif is realized in matched-pair analysis, where it replaces a non-polar group. For example, substituting a lipophilic gem-dimethyl group with an oxetane introduces a polar, hydrogen-bond-accepting center with a similar steric footprint.[2] The strained C–O–C bond angle (approx. 90.2°) exposes the oxygen's lone pair of electrons, making the oxetane an exceptionally effective hydrogen-bond acceptor, even more so than less-strained cyclic ethers like tetrahydrofuran (THF).[9] This strong hydrogen-bond accepting ability is a key driver of the dramatic increases in aqueous solubility observed when incorporating this motif.[1][9]

Chemical Stability and Reactivity: A Self-Validating System

A common misconception is the inherent instability of four-membered rings. While the oxetane core possesses ring strain, it is remarkably stable under a wide range of synthetic conditions, a crucial feature for a versatile building block.[10] However, its reactivity is context-dependent, and understanding its limits is key to successful manipulation. Classical homologation methods applied to the parent oxetan-3-one have proven challenging due to the ring's sensitivity to strongly oxidative, basic, and acidic conditions.[11]

Causality of Reactivity:

-

Acidic Conditions: The oxetane ring is most vulnerable to strong Brønsted or Lewis acids.[6] The ether oxygen can be protonated or coordinated, activating the ring for nucleophilic attack and subsequent ring-opening. This reaction is often regioselective, driven by the formation of the most stable carbocation intermediate.[10] Therefore, reactions requiring harsh acidic conditions (e.g., certain esterifications) can lead to decomposition.[10]

-

Basic/Nucleophilic Conditions: The oxetane ring is generally stable to basic and nucleophilic conditions. This is a critical feature that allows for selective manipulation of the ester group. For example, saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid is efficiently performed using standard basic conditions (e.g., LiOH, NaOH) without compromising the oxetane core.[10]

-

Reductive Conditions: The ester can be reduced to the corresponding primary alcohol. However, the choice of reducing agent and conditions is vital. Strong, oxophilic reagents like lithium aluminum hydride (LiAlH₄) can lead to decomposition at elevated temperatures. Successful reductions are typically performed at low temperatures (e.g., –30 to –10 °C) to control reactivity and preserve the oxetane ring.[10]

Caption: Reactivity Profile of Methyl Oxetane-3-Carboxylate.

Part 3: Experimental Protocols for Characterization & Synthesis

Trustworthiness in chemical science is built upon reproducible, well-defined protocols. The following methodologies represent standard, self-validating systems for the analysis and synthesis of methyl oxetane-3-carboxylate.

Protocol: Analytical Characterization by LC-MS and NMR

Objective: To confirm the identity, purity, and structural integrity of methyl oxetane-3-carboxylate.

Methodology Rationale: This dual-technique approach provides orthogonal data. Mass spectrometry confirms the molecular weight, while NMR spectroscopy provides definitive structural elucidation and assesses isomeric purity.

Step-by-Step Protocol:

-

Sample Preparation:

-

LC-MS: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute 1:100 with the initial mobile phase for injection.

-

NMR: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer to a 5 mm NMR tube.

-

-

LC-MS Analysis:

-

Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

-

NMR Spectroscopy Analysis:

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

-

Expected ¹H NMR Signals (in CDCl₃, schematic):

-

~3.75 ppm (singlet, 3H, -OCH₃).

-

~3.60 ppm (multiplet, 1H, -CH-COO).

-

~4.80-5.00 ppm (multiplet, 4H, oxetane -CH₂- protons). The two sets of methylene protons are diastereotopic and will likely appear as complex multiplets.

-

-

Expected ¹³C NMR Signals (in CDCl₃, schematic):

-

~172 ppm (C=O).

-

~75 ppm (Oxetane -CH₂- carbons).

-

~52 ppm (-OCH₃).

-

~40 ppm (Oxetane -CH- carbon).

-

-

Protocol: Laboratory-Scale Synthesis

Objective: To prepare methyl oxetane-3-carboxylate from oxetane-3-one. This protocol is based on a mild homologation sequence, as classical methods can be challenging.[11]

Methodology Rationale: This multi-step procedure avoids the harsh conditions that can cause the sensitive oxetane ring to open.[11] It represents a robust method for accessing this key building block.

Caption: General Synthetic Workflow for Methyl Oxetane-3-Carboxylate.

Step-by-Step Protocol (Conceptual Overview):

-

Homologation: Convert commercially available oxetane-3-one to a suitable one-carbon extended intermediate, such as an allylic acetate. This step is designed to be mild to preserve the ring.

-

Hydrogenolysis and Dihydroxylation: Perform a Tsuji hydrogenolysis on the allylic acetate, followed by an osmium-free dihydroxylation (e.g., using AD-mix) to generate a vicinal diol.[11] The use of osmium-free methods enhances the safety and environmental profile of the synthesis.

-

Oxidative Cleavage: Cleave the diol using a reagent like sodium periodate (NaIO₄) to yield oxetane-3-carboxaldehyde.

-

Oxidation and Esterification: Oxidize the aldehyde to the carboxylic acid (e.g., using a Pinnick oxidation) followed by esterification (e.g., with methanol under mild acidic or base-catalyzed conditions) to yield the final product, methyl oxetane-3-carboxylate.

Handling and Storage:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses).

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C) to prevent hydrolysis and potential degradation.[7]

Conclusion

Methyl oxetane-3-carboxylate is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its physicochemical profile—characterized by hydrophilicity, strong hydrogen-bond accepting capacity, and a synthetically robust core—provides a validated solution for overcoming common ADME and solubility challenges.[1][3] By understanding the causal relationships between its structure and its properties, and by employing validated protocols for its synthesis and characterization, researchers can confidently leverage this building block to design next-generation therapeutics with superior property profiles.

References

-

Title: Oxetanes in Drug Discovery Campaigns.[3] Source: Journal of Medicinal Chemistry, 2023. URL: [Link]

-

Title: Applications of oxetanes in drug discovery and medicinal chemistry.[5] Source: European Journal of Medicinal Chemistry, 2023. URL: [Link]

-

Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1] Source: Journal of Medicinal Chemistry, 2010. URL: [Link]

-

Title: Synthetic oxetanes in drug discovery: where are we in 2025?[4] Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2025. URL: [Link]

-

Title: Methyl oxetane-3-carboxylate | C5H8O3.[8] Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

Title: Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.[11] Source: ResearchGate, Synopsis, 2025. URL: [Link]

-

Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.[10] Source: ChemRxiv, 2024. URL: [Link]

-

Title: Oxetanes: formation, reactivity and total syntheses of natural products.[6] Source: Beilstein Journal of Organic Chemistry. URL: [Link]

-

Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[9] Source: Chemical Reviews, 2016. URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 7. methyl oxetane-3-carboxylate CAS#: 1638760-80-1 [amp.chemicalbook.com]

- 8. Methyl oxetane-3-carboxylate | C5H8O3 | CID 68215184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

Technical Guide: Spectroscopic Characterization of Methyl Oxetane-3-Carboxylate

Executive Summary

Methyl oxetane-3-carboxylate is a pivotal chemical building block, valued in medicinal chemistry and materials science for its unique stereoelectronic properties imparted by the strained oxetane ring.[1][2] The oxetane motif serves as a versatile bioisostere for carbonyl and gem-dimethyl groups, capable of modulating physicochemical properties such as solubility and metabolic stability.[2] A precise and comprehensive structural elucidation is paramount for its effective application. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure of methyl oxetane-3-carboxylate. We present not only the interpreted data but also the underlying principles and validated experimental protocols necessary for its unambiguous characterization, reflecting the rigorous standards of modern chemical research.

Introduction: The Structural Significance of Methyl Oxetane-3-carboxylate

The molecule, with the chemical formula C₅H₈O₃ and a molecular weight of 116.11 g/mol , features a four-membered ether ring substituted at the 3-position with a methyl ester group.[3] This combination of a strained, polar heterocyclic ring and a classic electron-withdrawing group creates a unique chemical entity. The inherent ring strain of approximately 106 kJ/mol makes the oxetane ring a competent hydrogen-bond acceptor and influences the conformation of adjacent functionalities.[4] While the synthesis of this specific molecule was first detailed relatively recently, its utility as a precursor for more complex substituted oxetanes is rapidly growing.[5] Accurate spectroscopic analysis is the cornerstone of its quality control and synthetic application.

Below is a diagram illustrating the workflow for the complete spectroscopic verification of the molecule's structure.

Caption: Figure 1. Integrated Spectroscopic Verification Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. The asymmetry of the 3-substituted oxetane ring results in a distinct and predictable set of signals.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 10-20 mg of methyl oxetane-3-carboxylate in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans (e.g., 16) to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

¹H NMR Spectrum: Analysis and Interpretation

The proton NMR spectrum is characterized by four distinct signals. The diastereotopic nature of the methylene protons on the oxetane ring (at C2 and C4) is a key feature, arising from the chiral center at C3.

Caption: Figure 2. Structure with Proton Labels

Table 1: Predicted ¹H NMR Data for Methyl Oxetane-3-carboxylate (in CDCl₃)

| Labeled Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| Hₐ (-OCH₃) | ~ 3.75 | Singlet (s) | N/A | 3H | Standard chemical shift for methyl ester protons. |

| Hₓ (-CH) | ~ 3.80 - 3.95 | Multiplet (m) | - | 1H | Methine proton at C3, deshielded by the adjacent ester and ring oxygen. Coupled to Hₘ and Hₙ protons. |

| Hₘ, Hₙ (-CH₂) | ~ 4.70 - 4.95 | Multiplet (m) | - | 4H | Diastereotopic methylene protons at C2 and C4, strongly deshielded by the ring oxygen. They exhibit complex geminal and vicinal coupling. |

The causality for these shifts is clear: the electronegative oxygen of the ether ring strongly deshields the adjacent C2 and C4 protons (Hₘ, Hₙ), pushing them significantly downfield. The methine proton (Hₓ) is influenced by both the ring oxygen and the carbonyl group, while the methyl ester protons (Hₐ) appear in their characteristic region.

¹³C NMR Spectrum: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments.

Table 2: Predicted ¹³C NMR Data for Methyl Oxetane-3-carboxylate (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |

| -OC H₃ | ~ 52 | Typical shift for an ester methyl carbon. |

| C 3 | ~ 45 | Methine carbon, shifted downfield by the attached ester group. |

| C 2, C 4 | ~ 74 | Methylene carbons attached to the ring oxygen, significantly deshielded.[6] |

| C =O | ~ 172 | Carbonyl carbon of the ester functional group.[7] |

The spectrum is clean and unambiguous. The C2 and C4 carbons are equivalent due to rapid ring puckering on the NMR timescale, resulting in a single signal. The carbonyl carbon appears furthest downfield, as expected.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, particularly the ester and the cyclic ether.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: As methyl oxetane-3-carboxylate is a liquid, a spectrum can be obtained neat.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Obtain a background spectrum of the clean ATR crystal. Apply a small drop of the sample to the crystal and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.

IR Spectrum: Analysis and Interpretation

The IR spectrum is dominated by two key features.

Table 3: Key IR Absorption Bands for Methyl Oxetane-3-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 2950 - 2850 | Medium | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| ~ 1740 | Strong, Sharp | C=O Stretch | Ester |

| ~ 1200 - 1000 | Strong | C-O Stretch | Ester and Cyclic Ether |

The most diagnostic peak is the intense carbonyl (C=O) stretch of the ester at approximately 1740 cm⁻¹. This confirms the presence of the ester functionality unequivocally. The strong, broad absorptions in the "fingerprint region" between 1200 and 1000 cm⁻¹ correspond to the C-O single bond stretching vibrations of both the ester and the strained oxetane ether, confirming the core structure. The coordination of the carboxylate can influence these frequencies.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under energetic conditions.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC inlet.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce reproducible fragmentation.

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

Mass Spectrum: Analysis and Interpretation

The EI mass spectrum will provide the molecular ion and characteristic fragment ions.

-

Molecular Ion (M⁺): The parent peak corresponding to the molecular weight should be observed at m/z = 116 . Its presence confirms the elemental composition of C₅H₈O₃.

-

Key Fragment Ions: The fragmentation pattern is driven by the stability of the resulting ions and neutrals.

Caption: Figure 3. Proposed Key EI-MS Fragmentation Pathways

-

Loss of a Methoxy Radical (m/z 85): Cleavage of the O-CH₃ bond results in a stable acylium ion at [M - 31]⁺. This is a very common fragmentation pathway for methyl esters.

-

Loss of the Carbomethoxy Radical (m/z 57): Cleavage of the C3-ester bond gives the oxetanyl cation at [M - 59]⁺.

-

Retro-Diels-Alder type Cleavage (m/z 88): A characteristic fragmentation for four-membered rings is a retro [2+2] cycloreversion. For the oxetane ring, this could lead to the loss of ethylene (28 Da) to give a fragment at m/z 88, although other ring-opening mechanisms may dominate.

Integrated Data Summary

The convergence of data from all three spectroscopic techniques provides an unassailable confirmation of the structure.

Table 4: Consolidated Spectroscopic Data for Methyl Oxetane-3-carboxylate

| Technique | Feature | Observed Value | Interpretation |

| ¹H NMR | δ (-OCH₃) | ~ 3.75 ppm | Methyl Ester |

| δ (-CH) | ~ 3.80 - 3.95 ppm | C3-H of Oxetane | |

| δ (-CH₂) | ~ 4.70 - 4.95 ppm | C2-H, C4-H of Oxetane | |

| ¹³C NMR | δ (C=O) | ~ 172 ppm | Ester Carbonyl |

| δ (C2, C4) | ~ 74 ppm | Oxetane Methylene Carbons | |

| δ (-OCH₃) | ~ 52 ppm | Methyl Ester Carbon | |

| δ (C3) | ~ 45 ppm | Oxetane Methine Carbon | |

| IR | ν (C=O) | ~ 1740 cm⁻¹ | Ester Carbonyl Stretch |

| ν (C-O) | ~ 1200 - 1000 cm⁻¹ | Ether and Ester C-O Stretch | |

| MS (EI) | [M]⁺˙ | m/z 116 | Molecular Ion |

| Fragments | m/z 85, 57 | Loss of •OCH₃, •COOCH₃ |

Conclusion

The structural identity of methyl oxetane-3-carboxylate is definitively established through the combined application of NMR, IR, and MS. The ¹H and ¹³C NMR spectra reveal the precise connectivity and chemical environment of every atom in the hydrogen-carbon skeleton. IR spectroscopy confirms the essential ester and cyclic ether functional groups, while mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation. This comprehensive spectroscopic signature serves as a reliable reference for researchers and drug development professionals utilizing this valuable synthetic intermediate.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry.

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469–11513. [Link]

-

Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron Letters. ResearchGate. [Link]

-

Egolf, D. S., & Jaman, Z. (1987). Ab Initio study of the Vibrational Spectrum and Geometry of Oxetane I. Interpretation of the Vibrational Spectra. The Journal of Physical Chemistry, 91(23), 5823–5831. ResearchGate. [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

-

Ramírez-López, P., et al. (2022). Chemical Space Exploration of Oxetanes. Molecules, 27(15), 4983. [Link]

-

ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68215184, Methyl oxetane-3-carboxylate. Retrieved from PubChem. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from Oregon State University, Department of Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Methyl oxetane-3-carboxylate | C5H8O3 | CID 68215184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

An In-depth Technical Guide to Methyl Oxetane-3-carboxylate

CAS Number: 1638760-80-1

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl oxetane-3-carboxylate has emerged as a valuable building block in modern medicinal chemistry and drug discovery. The oxetane ring, a four-membered cyclic ether, imparts unique stereoelectronic properties that can significantly enhance the pharmacological profile of lead compounds.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and applications of methyl oxetane-3-carboxylate, offering insights for its effective utilization in research and development.

The strained four-membered ring of oxetane is a strong hydrogen bond acceptor, which can be leveraged to improve the aqueous solubility and metabolic stability of a molecule.[1][3] Oxetanes are increasingly utilized as bioisosteric replacements for commonly employed functional groups such as gem-dimethyl or carbonyl groups, often leading to improved physicochemical and pharmacokinetic properties.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of methyl oxetane-3-carboxylate is presented in the table below.

| Property | Value | Source |

| CAS Number | 1638760-80-1 | [4][5][6] |

| Molecular Formula | C₅H₈O₃ | [4][5][6] |

| Molecular Weight | 116.12 g/mol | [4][7] |

| IUPAC Name | methyl oxetane-3-carboxylate | [7] |

| Boiling Point | 126.0 ± 15.0 °C (Predicted) | [4][8] |

| Density | 1.165 ± 0.06 g/cm³ (Predicted) | [4][8] |

| Physical Form | Liquid | [9] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [4][8][9] |

| InChI Key | KIKBCVAAHVENQY-UHFFFAOYSA-N | [1][7][9] |

| SMILES | COC(=O)C1COC1 | [1][7] |

Synthesis of Methyl Oxetane-3-carboxylate

The synthesis of methyl oxetane-3-carboxylate can be challenging due to the inherent ring strain of the oxetane moiety, making it susceptible to opening under harsh reaction conditions.[10] A published method describes a 4-pot telescoped procedure starting from the readily available oxetane-3-one.[10] This approach circumvents the difficulties associated with classical homologation methods that often employ strongly oxidative, basic, or acidic conditions which can degrade the oxetane ring.[10]

The key steps in this mild homologation sequence involve a Tsuji hydrogenolysis of an allylic acetate, followed by an osmium-free dihydroxylation and subsequent oxidative cleavage.[10]

Caption: Synthetic workflow for Methyl Oxetane-3-carboxylate.

Conceptual Synthetic Protocol

While a detailed, step-by-step protocol is best sourced from the primary literature, a conceptual outline based on the described methodology is as follows:

-

Homologation of Oxetane-3-one: The initial step involves the conversion of oxetane-3-one to an allylic acetate intermediate. This is achieved through a sequence of reactions designed to be mild enough to preserve the oxetane ring.

-

Dihydroxylation: The resulting allylic acetate is then subjected to an osmium-free dihydroxylation. This step is crucial for introducing the necessary functional groups for the subsequent cleavage.

-

Oxidative Cleavage: The final step is an oxidative cleavage of the diol intermediate to yield methyl oxetane-3-carboxylate.

It is important to note that the oxetane ring can be sensitive to both strong acids and bases, and care must be taken during workup and purification.[5]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of an oxetane moiety, such as in methyl oxetane-3-carboxylate, into a drug candidate can offer several advantages:

-

Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a compound, a critical parameter for oral bioavailability.[1]

-

Metabolic Stability: The oxetane group can block sites of metabolism, leading to improved metabolic stability and a longer in vivo half-life.[1]

-

Modulation of Basicity: When placed adjacent to an amine, the oxetane ring can reduce the basicity of the nitrogen atom, which can be beneficial for avoiding off-target effects, such as hERG inhibition.[2]

-

Vectorial Exit: The unique stereoelectronic properties of the oxetane can influence the conformation of a molecule, potentially leading to improved target binding and a favorable vectorial exit from the binding pocket.

Caption: Role of the oxetane motif in drug discovery.

Handling and Storage

Methyl oxetane-3-carboxylate should be stored in a refrigerator under an inert atmosphere of nitrogen or argon.[4][8] As with many esters, it is advisable to protect it from moisture to prevent hydrolysis. Some oxetane-carboxylic acids have been found to be unstable, isomerizing to lactones upon storage or heating.[11] While this instability is noted for the carboxylic acids, caution should be exercised with the corresponding esters as well.

Suppliers

Methyl oxetane-3-carboxylate is available from several chemical suppliers, including:

-

Sigma-Aldrich[9]

-

Aaron Chemicals[5]

-

ChemicalBook[8]

-

Matrix Fine Chemicals[1]

-

Parchem[12]

-

BLD Pharm[2]

-

Key Organics[3]

-

CymitQuimica[13]

Conclusion

Methyl oxetane-3-carboxylate is a key synthetic intermediate that provides access to a wide range of novel chemical entities with potentially superior drug-like properties. Its strategic incorporation into molecular scaffolds can address common challenges in drug discovery, such as poor solubility and metabolic instability. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful application in the development of next-generation therapeutics.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. connectjournals.com [connectjournals.com]

- 4. 3-aMino-oxetane-3-carboxylic acid Methyl ester(1363383-31-6) 1H NMR spectrum [chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]

- 7. Methyl oxetane-3-carboxylate | C5H8O3 | CID 68215184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1638760-80-1|Methyl oxetane-3-carboxylate|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 13. 3-Methyl-3-oxetanemethanol [webbook.nist.gov]

"methyl oxetane-3-carboxylate stability and degradation pathways"

An In-depth Technical Guide to the Stability and Degradation Pathways of Methyl Oxetane-3-carboxylate

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2] Its unique stereoelectronic properties and three-dimensional structure make it an increasingly popular bioisosteric replacement for gem-dimethyl and carbonyl groups.[1][2][3] The incorporation of oxetanes into drug candidates has been shown to confer remarkable improvements in physicochemical properties, including enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity.[1][2][4]

Methyl oxetane-3-carboxylate is a pivotal building block, providing a versatile handle for the synthesis of more complex oxetane-containing molecules.[5][6] However, the inherent ring strain and reactivity of the oxetane moiety necessitate a thorough understanding of its stability profile. The anecdotal view of oxetanes as universally unstable is a misconception; their stability is highly contingent on substitution patterns and environmental conditions.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the stability and degradation pathways of methyl oxetane-3-carboxylate. We will delve into its intrinsic chemical properties, explore its degradation under hydrolytic, thermal, and oxidative stress, and detail robust experimental workflows for its stability assessment.

Part 1: Physicochemical Profile and Intrinsic Stability

The stability of a molecule is fundamentally governed by its structure and inherent properties. Methyl oxetane-3-carboxylate possesses a unique combination of a strained ether ring and an ester functional group, which dictates its reactivity.

Chemical Structure and Properties

The oxetane ring has a significant ring strain of approximately 25.5 kcal/mol, which is comparable to that of an oxirane (27.3 kcal/mol) and substantially higher than that of tetrahydrofuran (5.6 kcal/mol).[3] This strain is a primary thermodynamic driving force for ring-opening reactions.[1][3] Furthermore, the electronegative oxygen atom creates a powerful inductive electron-withdrawing effect, influencing the reactivity of adjacent functional groups.[1]

It is a common misconception that the oxetane ring is universally fragile. Its stability is profoundly influenced by its substitution pattern. While the synthesis of oxetane-containing compounds can be challenging under strongly oxidative, basic, or acidic conditions, the ring itself can be quite robust under controlled circumstances.[5] For instance, the oxetane ring is generally more resistant to hydrolysis than the analogous oxirane (epoxide) ring.[8]

Part 2: Primary Degradation Pathways

Understanding the potential degradation pathways is critical for predicting shelf-life, ensuring drug product quality, and identifying potential impurities. For methyl oxetane-3-carboxylate, the degradation is primarily driven by hydrolysis of the ester and acid-catalyzed opening of the strained ring.

A. Hydrolytic Degradation

Hydrolysis represents the most significant degradation pathway under aqueous conditions, proceeding via distinct mechanisms in acidic and basic environments.

Acid-Catalyzed Degradation

Under acidic conditions, two primary reactions can occur: hydrolysis of the methyl ester and, more critically, the ring-opening of the oxetane. The ring-opening is often the dominant pathway for degradation of the core structure.

-

Mechanism: The reaction is initiated by the protonation of the oxetane oxygen atom. This activation facilitates a nucleophilic attack by water at one of the ring carbons (C2 or C4), leading to the cleavage of a C-O bond and formation of a 1,3-diol derivative.[9][10] Acidic catalysis is a well-known method for promoting oxetane ring-opening and can lead to a variety of byproducts.[11]

Caption: Acid-catalyzed degradation pathway of the oxetane ring.

Base-Catalyzed Degradation (Saponification)

In basic media, the primary reaction is the saponification of the methyl ester to form the corresponding carboxylate salt. The oxetane ring itself is generally stable under the basic conditions typically used for ester hydrolysis, a property that is frequently exploited in synthesis.[11][12]

-

A Hidden Instability: While the oxetane ring is stable to base, a significant and often overlooked instability arises in the product, oxetane-3-carboxylic acid, which is formed upon acidification during workup. This acid is prone to intramolecular isomerization, especially when heated, leading to the formation of a γ-lactone.[4][13] This isomerization can occur even during solvent evaporation at moderate temperatures (~40 °C) and can dramatically affect reaction yields and product purity.[13]

Caption: Saponification and subsequent heat-induced isomerization.

B. Thermal Degradation

Pure methyl oxetane-3-carboxylate is expected to have moderate thermal stability. However, elevated temperatures will accelerate other degradation modes, particularly if catalytic amounts of acid or water are present.

-

Mechanism: High temperatures can provide the activation energy needed for decomposition.[14][15] In the context of this molecule, thermal stress would likely exacerbate the isomerization of the corresponding carboxylic acid (if formed via hydrolysis) into its lactone form.[4][13] Under more extreme conditions, such as those seen in pyrolysis, complex fragmentation and charring would occur.[16]

C. Oxidative Degradation

The oxetane ring is relatively robust towards oxidation. However, forced degradation studies must evaluate susceptibility to oxidative stress, as might be encountered from excipients like peroxides or atmospheric oxygen over a long shelf-life.[17][18]

-

Mechanism: Degradation would likely proceed via radical mechanisms. The C-H bonds adjacent to the ether oxygen are potential sites of attack by reactive oxygen species. While the synthesis of oxetanes can be sensitive to strong oxidizing agents, mild oxidative conditions may not cause significant degradation.[5]

D. Photolytic Degradation

Photostability is a key regulatory requirement. While methyl oxetane-3-carboxylate does not contain strong chromophores that absorb UV light, direct or indirect photodegradation is still possible and must be assessed.[17][18] The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition to form oxetanes, demonstrates that the oxetane system can be involved in photochemical processes, though this is a formation rather than a degradation pathway.[19]

Part 3: Experimental Assessment of Stability

A systematic experimental approach is essential to definitively identify degradation pathways and quantify the stability of methyl oxetane-3-carboxylate. Forced degradation (or stress testing) is the cornerstone of this evaluation.

Forced Degradation Studies

The primary goal of forced degradation is to intentionally degrade the molecule to an extent (typically 5-20%) that allows for the identification of degradation products and the development of a stability-indicating analytical method.[20] These studies are crucial for understanding the intrinsic stability of a drug substance and are a regulatory requirement.[17][21]

Caption: A typical experimental workflow for forced degradation studies.

Step-by-Step Protocol

-

Preparation: Prepare a stock solution of methyl oxetane-3-carboxylate in a suitable solvent (e.g., acetonitrile/water).

-

Stress Application: Aliquot the stock solution into separate vials for each stress condition.

-

Acidic: Add HCl to a final concentration of 0.1 M. Heat at 60°C.

-

Basic: Add NaOH to a final concentration of 0.1 M. Keep at room temperature.

-

Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

-

Thermal: Heat a solution at 80°C. Also, store the solid compound at 80°C.

-

Photolytic: Expose a solution to light conditions as specified by ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, 24 hours).

-

Quenching: For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis to stop the reaction.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method.

Analytical Techniques for Analysis and Characterization

A combination of chromatographic and spectroscopic techniques is required for a comprehensive stability analysis.

| Technique | Purpose | Key Insights |

| HPLC / UPLC | Separation and Quantification | Separates the parent compound from degradants. A reversed-phase C18 column is commonly used.[18] Quantifies the loss of the parent compound and the formation of impurities. |

| Photodiode Array (PDA) Detector | Peak Purity Assessment | Provides UV spectra across a range of wavelengths, allowing for the assessment of peak purity to ensure no degradants are co-eluting with the main peak.[20] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of Degradants | The most powerful tool for determining the molecular weights of degradation products, providing crucial clues to their structures.[20][22] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure Elucidation | ¹H and ¹³C NMR are essential for the definitive structural confirmation of major degradation products after they have been isolated.[18] |

Conclusion

Methyl oxetane-3-carboxylate is a valuable synthetic intermediate whose stability is governed by the interplay between its strained ether ring and its ester functionality. While generally more robust than often perceived, it is susceptible to specific degradation pathways that must be understood and controlled.

The primary routes of degradation are acid-catalyzed hydrolysis , leading to ring-opening and the formation of 1,3-diol derivatives, and base-catalyzed ester hydrolysis . A critical, often-missed secondary degradation is the heat-induced isomerization of the resulting oxetane-3-carboxylic acid into a lactone. Thermal, oxidative, and photolytic stress can also contribute to degradation and must be evaluated systematically.

A thorough understanding of these pathways, investigated through rigorous forced degradation studies and modern analytical techniques, is paramount for any scientist working with this compound. This knowledge enables the development of robust formulations, stable drug products, and reliable synthetic procedures, ultimately ensuring the quality and safety of novel oxetane-containing therapeutics.

References

- Nishimura, T. (2002). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.

- Gouverneur, V., et al. (2020). Stereoselective Ring-Opening Reaction of α-Fluorinated Oxetanes: A Practical and Theoretical Investigation. The Journal of Organic Chemistry.

- Ahmad, S., et al. (2016).

- Bull, J. A., et al. (2021).

- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.

- Ryng, S., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

- Wuts, P. G. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

- Mykhailiuk, P. K., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters.

- User "orthocresol". (2014). Mechanism of hydrolysis of polycyclic oxetan. Chemistry Stack Exchange.

- Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.

- Mykhailiuk, P. K., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC. NIH.

- Nishikubo, T., et al. (2005). Thermal curing reaction of oxetanes with active esters and thermal properties of cured materials.

- ChemicalBook. (2025).

- Bull, J. A., et al. (2021).

- Carreira, E. M., et al. (2021). Oxetanes in Drug Discovery Campaigns. PMC. NIH.

- Bull, J. A., et al. (2023). Synthesis of oxetane ethers by photocatalytic C–O bond formation. Organic & Biomolecular Chemistry. RSC Publishing.

- Waterman, K. C., et al. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Alsante, K. M., et al. (2023).

- Carreira, E. M., et al. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights.

- Parra, A., et al. (2008).

- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

- National Center for Biotechnology Information. (n.d.).

- Suib, S. L., et al. (2016). Mechanism studies on methyl orange dye degradation by perovskite-type LaNiO3-Δ under dark ambient conditions.

- Kumar, A., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. NIH.

- Tofan, G., et al. (2020). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Semantic Scholar.

- Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed.

- Allara, D. L., & Shaw, R. (1980). A Compilation of Kinetic Parameters for the Thermal Degradation of n-Alkane Molecules. AIP Publishing.

- An, T., et al. (2009). Photo degradation of methyl orange an azo dye by advanced Fenton process using zero valent metallic iron. PubMed.

- Vlăsceanu, G. M., et al. (2023).

- Kim, K.-H., et al. (2011). Degradation products of different water content sevoflurane in carbon dioxide absorbents by gas chromatography-mass spectrometry analysis.

- Orozco-Mena, R., et al. (2024). Thermal Degradation and Rheological Behavior of Xanthan Gum: Kinetics, Mechanism, and Aging Effects.

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 4. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. methyl oxetane-3-carboxylate | 1638760-80-1 [chemicalbook.com]

- 7. Methyl oxetane-3-carboxylate | C5H8O3 | CID 68215184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. biopharminternational.com [biopharminternational.com]

- 18. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 21. ajrconline.org [ajrconline.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Conformational Analysis of Methyl Oxetane-3-carboxylate

Abstract

The oxetane ring, a four-membered cyclic ether, is an increasingly vital structural motif in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including high polarity, metabolic stability, and a distinct three-dimensional structure, offer significant advantages in drug design.[1][2][3][4] This guide provides a comprehensive technical overview of the conformational analysis of a key derivative, methyl oxetane-3-carboxylate. We will delve into the structural nuances of the oxetane ring, explore the preferred conformations of the title compound, and detail the experimental and computational methodologies employed to elucidate its three-dimensional architecture. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the oxetane scaffold in their discovery programs.

The Oxetane Motif: A Rising Star in Drug Discovery

The strategic incorporation of oxetane rings can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[4] They are often employed as bioisosteres for gem-dimethyl and carbonyl groups, offering a means to enhance aqueous solubility and metabolic stability while modulating lipophilicity.[4] The electron-withdrawing nature of the oxetane's oxygen atom can also significantly reduce the basicity of adjacent amines, a valuable tactic for mitigating off-target effects.[4] The presence of oxetanes in approved drugs and numerous clinical candidates underscores their therapeutic relevance.[1][4] A thorough understanding of their conformational behavior is paramount to fully exploiting their potential in rational drug design.

Structural Fundamentals of the Oxetane Ring

The parent oxetane ring possesses a significant ring strain of approximately 25.5 kcal/mol (106 kJ·mol⁻¹), which is comparable to that of epoxides.[5][6][7] This inherent strain influences its geometry and reactivity. While early assumptions suggested a planar structure, X-ray crystallographic studies have revealed that oxetane adopts a slightly puckered conformation.[6][8] The degree of this puckering is influenced by the nature and position of substituents on the ring.[5][8][9] The introduction of substituents can increase unfavorable eclipsing interactions, leading to a more pronounced puckered conformation.[5][9]

The oxetane ring in methyl oxetane-3-carboxylate is subject to a dynamic equilibrium between two equivalent puckered (bent) conformations and a higher-energy planar transition state. This process is known as ring inversion or ring puckering. For the unsubstituted oxetane, the energy barrier to this inversion is remarkably low, with the lowest vibrational level lying slightly above the top of the barrier, rendering the molecule essentially planar and freely vibrating.[10][11] However, substitution at the 3-position, as in methyl oxetane-3-carboxylate, is expected to influence this potential energy surface.

Conformational Landscape of Methyl Oxetane-3-carboxylate

The conformational analysis of methyl oxetane-3-carboxylate focuses on two primary aspects: the puckering of the oxetane ring and the orientation of the methyl carboxylate substituent.

Ring Puckering

The oxetane ring can exist in either a puckered (C_s symmetry) or a planar (C_2v symmetry) conformation. The puckered form is generally more stable as it relieves some of the torsional strain associated with the planar arrangement. The two puckered conformers can interconvert via a planar transition state.

Substituent Orientation

The methyl carboxylate group at the C3 position can adopt either an axial or an equatorial orientation in the puckered conformers. The relative stability of these orientations is dictated by steric and electronic interactions with the rest of the molecule. It is generally anticipated that the equatorial conformer will be favored to minimize steric hindrance.

The interplay between ring puckering and substituent orientation gives rise to a set of possible low-energy conformers. Determining the precise geometry, relative energies, and the energy barriers for interconversion between these conformers is the central goal of the conformational analysis.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational preferences of methyl oxetane-3-carboxylate.

Experimental Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for probing molecular conformation in solution.

-

Proton-Proton Coupling Constants (³J_HH): The magnitude of three-bond proton-proton coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants within the oxetane ring, it is possible to deduce the ring's puckering angle and the preferred orientation of the substituent.

-

Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity between protons. The observation of NOEs between the methyl carboxylate protons and specific protons on the oxetane ring can help to establish the substituent's orientation (axial vs. equatorial).[5]

Experimental Protocol: 1D and 2D NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of methyl oxetane-3-carboxylate in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final concentration of approximately 10-20 mM.

-

1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts and coupling patterns of all protons.

-

2D COSY (Correlation Spectroscopy) Acquisition: Perform a COSY experiment to establish proton-proton spin-spin coupling networks, aiding in the assignment of signals.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition: Acquire a NOESY or ROESY spectrum with a suitable mixing time to observe through-space correlations between protons.

-

Data Analysis: Integrate cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints. Measure coupling constants from the high-resolution 1D ¹H NMR spectrum.

-

Structural Interpretation: Use the collected NOE distance restraints and coupling constants to build a model of the predominant solution-state conformation.

Computational Chemistry

Computational modeling provides invaluable insights into the geometries, relative energies, and interconversion barriers of different conformers.

-

Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods can be used to perform geometry optimizations and frequency calculations for the various possible conformers of methyl oxetane-3-carboxylate.[12] This allows for the determination of their relative stabilities and the energy barriers separating them.

-

Potential Energy Surface (PES) Scanning: By systematically varying key dihedral angles (e.g., the ring puckering angle and the C3-C(O) bond rotation), a potential energy surface can be generated. This surface will reveal the locations of energy minima (stable conformers) and transition states.

Computational Protocol: DFT-Based Conformational Search

-

Initial Structure Generation: Build an initial 3D model of methyl oxetane-3-carboxylate.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify a set of low-energy starting geometries.

-

DFT Optimization: Subject each of the low-energy conformers to geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).[12]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

-

Transition State Search: For key interconversion pathways (e.g., ring inversion), perform a transition state search to locate the saddle point on the potential energy surface and calculate the activation energy barrier.

-

Data Analysis: Compare the relative energies of the optimized conformers to determine the most stable structures and their predicted population distribution based on the Boltzmann distribution.

Data Presentation and Interpretation

The results from both experimental and computational analyses should be integrated to build a cohesive model of the conformational behavior of methyl oxetane-3-carboxylate.

Table 1: Calculated Relative Energies of Methyl Oxetane-3-carboxylate Conformers

| Conformer | Ring Conformation | Substituent Orientation | Relative Energy (kcal/mol) |

| 1 | Puckered | Equatorial | 0.00 |

| 2 | Puckered | Axial | Calculated Value |

| TS1 | Planar | - | Calculated Value |

Note: The values in this table are illustrative and would be populated with data from actual computational studies.

Table 2: Key Experimental NMR Parameters

| Proton Coupling | Measured ³J_HH (Hz) | Dihedral Angle (°) (from Karplus Eq.) |

| H2a-H3 | Experimental Value | Calculated Value |

| H2e-H3 | Experimental Value | Calculated Value |

| H4a-H3 | Experimental Value | Calculated Value |

| H4e-H3 | Experimental Value | Calculated Value |

Note: The values in this table are illustrative and would be populated with data from actual NMR experiments.

Visualizing Conformational Dynamics

Diagrams are essential for visualizing the relationships between different conformers and the pathways for their interconversion.

Caption: Conformational equilibrium of methyl oxetane-3-carboxylate.

Caption: Integrated workflow for conformational analysis.

Conclusion

A thorough conformational analysis of methyl oxetane-3-carboxylate, integrating high-level computational chemistry with detailed NMR spectroscopic studies, is crucial for understanding its three-dimensional structure and dynamic behavior. This knowledge is fundamental for its application in drug discovery, enabling the design of molecules with optimized pharmacological profiles. The methodologies and principles outlined in this guide provide a robust framework for researchers to investigate the conformational landscapes of this and other important oxetane derivatives.

References

- Malkov, A. V. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.

- PharmaBlock. (n.d.). Oxetanes in Drug Discovery. PharmaBlock.

- BenchChem. (2025). The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 12150-12233.

- Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 12150-12233.

- Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting.

- Foley, D. J., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709.

- Foley, D. J., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709.

- Wang, F., Wang, Y., Zheng, Y., & Yang, B. (2014). Ring-Puckering Effects on Electron Momentum Distributions of Valence Orbitals of Oxetane. The Journal of Physical Chemistry A, 118(49), 11513-11520.

- Svatunek, D., & Maulide, N. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101.

- Foley, D. J., & Carreira, E. M. (2025). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. The Journal of Organic Chemistry, 80(15), 8489-8495.

- Anuja, A. (n.d.). Pyramidal Inversion in Heterocycles. Scribd.

- Carreira, E. M. (2017). Synthesis of Oxetanes.

- Foley, D. J., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709.

- Varghese, R. J., & Radhakrishnan, P. K. (2015). Computational screening of oxetane monomers for novel hydroxy terminated polyethers. Journal of Molecular Modeling, 21(1), 1.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 8. One moment, please... [denmarkgroup.web.illinois.edu]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. Computational screening of oxetane monomers for novel hydroxy terminated polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl Oxetane-3-carboxylate in Common Organic Solvents

Introduction: The Rising Prominence of the Oxetane Moiety

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention. Its unique combination of polarity, metabolic stability, and three-dimensional character offers a compelling alternative to more traditional functional groups.[1] Methyl oxetane-3-carboxylate, a key building block, embodies these desirable characteristics, making a thorough understanding of its fundamental properties, such as solubility, essential for its effective application by researchers and scientists.

This guide provides a comprehensive overview of the solubility profile of methyl oxetane-3-carboxylate in a range of common organic solvents. Recognizing the current scarcity of published quantitative data for this specific molecule, we will leverage established principles of chemical similarity to provide well-founded solubility predictions. Furthermore, we will present a detailed, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate accurate data tailored to their specific laboratory conditions.

Predicted Solubility Profile of Methyl Oxetane-3-carboxylate

At its core, the principle of "like dissolves like" governs the solubility of a solute in a solvent. This principle suggests that substances with similar polarities are more likely to be miscible. Methyl oxetane-3-carboxylate possesses a combination of polar features—the ester and ether functionalities—and a nonpolar hydrocarbon backbone. This amphiphilic nature dictates its solubility across a spectrum of organic solvents.

Given the absence of direct experimental data, we can infer the solubility of methyl oxetane-3-carboxylate by examining a structurally analogous compound: ethyl acetate. Ethyl acetate is a widely used ester with well-documented solubility properties.[2][3][4][5][6] While the presence of the oxetane ring in our target molecule will influence its solubility, particularly in enhancing aqueous solubility, the general trends observed with ethyl acetate in organic solvents provide a reasonable starting point for estimation.

Below is a table of predicted solubility for methyl oxetane-3-carboxylate in common organic solvents, based on the known behavior of ethyl acetate and the general properties of ethers and esters.[1][7][8][9]

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility of Methyl Oxetane-3-carboxylate | Rationale |

| Non-Polar Solvents | |||

| Hexane | 1.88 | Low to Moderate | The polar ester and ether groups limit solubility in highly non-polar solvents. |

| Toluene | 2.38 | High | The aromatic nature of toluene can interact favorably with the solute. |

| Diethyl Ether | 4.34 | High | As an ether, it shares structural similarity with the oxetane ring, promoting miscibility. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | 9.08 | High | A versatile solvent capable of dissolving a wide range of organic compounds. |

| Tetrahydrofuran (THF) | 7.6 | Very High | A cyclic ether that is highly compatible with the oxetane moiety. |

| Ethyl Acetate | 6.02 | Very High (Miscible) | Structural similarity leads to high miscibility. |

| Acetone | 20.7 | Very High | The polar carbonyl group interacts favorably with the ester functionality. |

| Acetonitrile (MeCN) | 37.5 | High | A polar aprotic solvent that is a good general solvent for many organic molecules. |

| Dimethylformamide (DMF) | 36.7 | Very High | A highly polar aprotic solvent with strong solvating capabilities. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | A highly polar aprotic solvent known for its exceptional solvating power. |

| Polar Protic Solvents | |||

| Methanol | 32.7 | Very High | The ability to act as a hydrogen bond acceptor facilitates interaction with the solvent. |

| Ethanol | 24.5 | Very High | Similar to methanol, it is expected to be an excellent solvent. |

| Isopropanol | 18.2 | High | Good solubility is expected, though potentially slightly lower than methanol and ethanol. |

| Water | 80.1 | Moderate | The oxetane ring is known to enhance aqueous solubility compared to acyclic ethers. |

Disclaimer: The solubility data presented in this table are predictions based on the principle of chemical similarity and the known properties of analogous compounds. For precise quantitative applications, experimental verification is strongly recommended.

Experimental Determination of Solubility: A Validated Protocol

To empower researchers with the ability to obtain precise solubility data, we present a robust and self-validating experimental protocol. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[10][11][12]

Workflow for Experimental Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

To a series of glass vials, add a pre-weighed excess amount of methyl oxetane-3-carboxylate. The presence of undissolved solute is crucial to ensure saturation.

-

Using a calibrated pipette, add a precise volume (e.g., 1.00 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or agitator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 hours is typically adequate.

-

After agitation, allow the vials to stand undisturbed at the same temperature for at least one hour to permit the undissolved solute to settle.

-

-

Sample Analysis:

-

Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant, ensuring that no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method.

-

Quantify the concentration of methyl oxetane-3-carboxylate in the diluted sample using a pre-calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

-

Calculation and Reporting:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Safety and Handling Considerations

As with any chemical substance, proper safety precautions must be observed when handling methyl oxetane-3-carboxylate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Hazard Statements: Based on available data for methyl oxetane-3-carboxylate and related compounds, it should be treated as a substance that may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[13]

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS) before use.

Implications for Research and Drug Development

A comprehensive understanding of the solubility of methyl oxetane-3-carboxylate is paramount for its effective use in synthetic chemistry and medicinal research.

-

Reaction Solvent Selection: Knowledge of its solubility allows for the selection of appropriate solvents for chemical reactions, ensuring homogeneity and optimal reaction kinetics.

-

Purification Processes: Solubility data is critical for developing effective purification strategies, such as crystallization and chromatography.

-

Formulation Development: In the context of drug development, the solubility of building blocks and final active pharmaceutical ingredients (APIs) is a key determinant of formulation strategies and potential delivery routes. The oxetane moiety is often incorporated to enhance aqueous solubility and other drug-like properties.[1]

By providing both predicted solubility data and a robust experimental protocol, this guide aims to facilitate the seamless integration of methyl oxetane-3-carboxylate into a wide array of research and development endeavors.

References

-

Solubility of Ethyl Acetate. (n.d.). Solubility of Things. Retrieved from [Link]

-

Testing the Solubility of Common Liquid Solvents. (n.d.). Education.com. Retrieved from [Link]

-

Solubility Experimental Methods. (n.d.). SlideShare. Retrieved from [Link]

-

How To Find Solubility. (n.d.). Retrieved from [Link]

-

Ethyl Acetate. (n.d.). Aditya Dye Chem. Retrieved from [Link]

- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.

-

Physical Properties of Ether. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

- Ethers. (n.d.).

-

Ethyl Acetate - Versatile Industrial Solvent. (n.d.). EapearlChem. Retrieved from [Link]

- Ethyl Acet

-

Introduction to Cyclic Ethers. (2021, July 7). [Video]. YouTube. Retrieved from [Link]

-

Esters: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved from [Link]

Sources

- 1. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. adityadyechem.com [adityadyechem.com]

- 4. Ethyl Acetate - Versatile Industrial Solvent [epchems.com]

- 5. celanese.com [celanese.com]

- 6. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Methyl oxetane-3-carboxylate | 1638760-80-1 [sigmaaldrich.com]

The Oxetane Advantage: A Technical Guide to Methyl Oxetane-3-Carboxylate as a Bioisosteric Replacement

Foreword: Beyond Flatland in Medicinal Chemistry

In the intricate dance of drug design, medicinal chemists are perpetually engaged in a multi-parameter optimization challenge. We seek to enhance potency and selectivity while simultaneously improving crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This often involves the strategic replacement of problematic functional groups with bioisosteres—molecular mimics that retain desired biological activity while favorably altering physicochemical characteristics.[1]